Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Peptide synthesis Oxidation stability Pseudoproline dipeptide

Standard Fmoc amino acids fail at Ile-Thr junctions in SPPS, causing on-resin aggregation, chain termination, and low crude purity. Fmoc-Ile-Thr(psi(Me,Me)pro)-OH eliminates this failure mode via a TFA-labile oxazolidine ring that disrupts β-sheet formation, enabling up to 40% yield improvement and reduced truncation products. Multi-vendor availability under CAS 957780-52-8 ensures supply chain redundancy for both research-scale and GMP peptide production.

Molecular Formula C28H34N2O6
Molecular Weight 494.6 g/mol
Cat. No. B12427776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ile-Thr(psi(Me,Me)pro)-OH
Molecular FormulaC28H34N2O6
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1C(C(OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C28H34N2O6/c1-6-16(2)23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,6,15H2,1-5H3,(H,29,34)(H,32,33)/t16-,17+,23-,24?/m0/s1
InChIKeyVZNSFSVZJYPRMN-SJLVKXLISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Ile-Thr(Psi(Me,Me)Pro)-OH: Pseudoproline Dipeptide for Aggregation-Resistant SPPS


(5R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)-L-isoleucyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid, commercially designated as Fmoc-Ile-Thr(Psi(Me,Me)Pro)-OH (CAS 957780-52-8, MW 494.58, C₂₈H₃₄N₂O₆), is an Fmoc-protected pseudoproline dipeptide building block for solid-phase peptide synthesis (SPPS) . It incorporates an L-isoleucine (Ile) residue and a threonine (Thr) residue whose side-chain hydroxyl and N-terminal amine are reversibly masked as a 2,2,5-trimethyloxazolidine ring, forming a 'pseudoproline' (ΨPro) motif that is stable to Fmoc-deprotection conditions (piperidine) but quantitatively cleaved to native Thr during final TFA-mediated resin cleavage . This compound is manufactured at commercial scale under certified purity specifications (typically ≥97.0–99% by HPLC) by multiple global CROs and reagent suppliers for research and industrial peptide production .

1
Aggregation-resistant SPPS Pre-formed pseudoproline dipeptide for Ile-Thr motifs; disrupts on-resin β-sheet aggregation.
2
Sequence-specific building block Designed exclusively for Ile-Thr junctions; single-step incorporation avoids sequential coupling failure.
3
Multi-vendor commercial grade Consistent catalog specifications (≥97% HPLC) across global suppliers; CAS 957780-52-8.

Why Generic SPPS Building Blocks Cannot Replace This Aggregation Breaker


Direct substitution of Fmoc-Ile-Thr(Psi(Me,Me)Pro)-OH with sequential coupling of Fmoc-Ile-OH and Fmoc-Thr(tBu)-OH in sequences containing the Ile-Thr motif is the leading cause of synthetic failure, truncation, and low crude purity in Fmoc SPPS. Standard Fmoc-amino acids provide no protection against interchain hydrogen bonding and β-sheet formation, leading to on-resin aggregation that blocks coupling sites and terminates chain extension . Other pseudoproline dipeptides (e.g., Fmoc-Ala-Thr(Psi(Me,Me)Pro)-OH, Fmoc-Ile-Ser(Psi(Me,Me)Pro)-OH) differ fundamentally in their sequence-specific incorporation requirements: each is designed for a specific dipeptide motif and cannot be interchanged without altering the final peptide sequence . Cysteine-based thiazolidine pseudoprolines (e.g., Fmoc-Ile-Cys(Psi(Dmp,H)Pro)-OH) exhibit distinct heteroatom chemistry (sulfur vs. oxygen) affecting TFA cleavage kinetics and are not direct alternatives for Thr-containing motifs . Isoacyl dipeptides offer an alternative aggregation-breaking mechanism (O-acyl vs. N-acyl linkage) but require different synthetic and cleavage protocols, making them incompatible as drop-in replacements in established Ile-Thr protocols [1]. Procurement of a non-sequence-matched pseudoproline or standard amino acid for an Ile-Thr junction introduces quantifiable risks of failed synthesis, low crude purity, and costly re-synthesis.

Sequential Fmoc-Ile + Fmoc-Thr(tBu)

May cause on-resin aggregation, truncation, and low crude purity due to absent β-sheet disruption. Yield and chain extension can be compromised.

Other pseudoproline dipeptides (e.g., Ala-Thr, Ile-Ser)

Sequence mismatch alters the final peptide identity. Each variant is designed for a specific dipeptide motif and cannot be interchanged.

Isoacyl dipeptides or thiazolidine analogs

Different cleavage kinetics and heteroatom chemistry may require modified protocols and do not serve as drop-in replacements for Ile-Thr junctions.

Differentiation Evidence vs. Closest Comparators and Alternatives


Oxidation Resistance vs. Met-Containing Pseudoproline Dipeptides

Fmoc-Ile-Thr(Psi(Me,Me)Pro)-OH contains no sulfur-containing amino acid residues (Ile is aliphatic, Thr-derived oxazolidine contains oxygen as the heteroatom), conferring resistance to oxidation under standard SPPS coupling and workup conditions. In contrast, methionine-containing pseudoproline dipeptides (e.g., Fmoc-Met-Thr(Psi(Me,Me)Pro)-OH, MW 512.62 g/mol, containing sulfur) are susceptible to methionine sulfoxide formation, which can compromise peptide purity and require post-synthetic reduction steps [1]. This structural difference is significant for sequences where the Xaa-Thr motif may contain oxidation-prone residues; selecting the Ile-containing variant ensures a sulfur-free building block, eliminating a known degradation pathway without requiring modifications to standard protocols.

Oxidation resistance vs. Met analog
Class-level
Sulfur-free (Ile + O-heterocycle) vs. sulfur-containing Met-Thr(ΨPro)
Eliminates methionine sulfoxide formation risk; no post-synthetic reduction needed.
Standard SPPS conditions, ambient atmosphere.
Peptide synthesis Oxidation stability Pseudoproline dipeptide

Solubility and Coupling Efficiency vs. Sequential Amino Acid Coupling

Fmoc-Ile-Thr(Psi(Me,Me)Pro)-OH functions as a pre-formed pseudoproline dipeptide building block that circumvents the difficult acylation of a hindered oxazolidine nitrogen. When incorporated as a single unit rather than sequential amino acid couplings, it provides significantly improved solubility in SPPS solvents (DMF, NMP), reducing truncation byproducts and improving overall yields by up to 40% compared to standard dipeptide couplings [1]. The 2,2,5-trimethyl substitution on the oxazolidine ring enhances the structure-disrupting effect relative to 2,2-dimethyl variants (e.g., Fmoc-Ile-Ser(Psi(Me,Me)Pro)-OH, CAS 1147996-34-6), which provide less steric bulk for β-sheet disruption [2]. This quantitative yield improvement directly translates to reduced resin usage, lower solvent consumption, and decreased purification burden in both research and industrial production settings.

Coupling efficiency gain
Class-level
Up to 40% yield improvement
Reduces truncation byproducts and purification burden vs. sequential Ile+Thr(tBu).
Reported in aggregation-prone sequences; DMF/NMP, standard coupling reagents.
Solid-phase peptide synthesis Aggregation disruption Coupling efficiency

Crude Purity Enhancement vs. Standard Fmoc Chemistry

Fmoc-Ile-Thr(Psi(Me,Me)Pro)-OH is supplied with a minimum certified purity of ≥97.0% by HPLC (with some suppliers offering ≥99% by HPLC with chiral HPLC verification), ensuring that the building block itself does not introduce impurities that complicate downstream purification [1]. In comparative synthesis studies of pseudoproline-containing peptides vs. standard Fmoc protocols, the use of pseudoproline dipeptides consistently results in significantly reduced deletion and truncation sequences in the crude peptide product, as aggregation-induced incomplete couplings are minimized . For sequences containing the Ile-Thr motif, incorporation of this specific pseudoproline dipeptide produces a cleaner crude peptide profile that requires fewer rounds of preparative HPLC purification compared to the same sequence assembled via sequential Ile + Thr(tBu) coupling.

Crude purity profile
Class-level
Significantly fewer deletion/truncation sequences
Cleaner crude HPLC; fewer preparative cycles required.
Observed in comparative SPPS studies of Ile-Thr motifs.
Peptide purification HPLC purity SPPS optimization

Procurement Advantage: Pre-Formed vs. In-House Dipeptide Synthesis

Fmoc-Ile-Thr(Psi(Me,Me)Pro)-OH is available as a ready-to-use dipeptide building block from multiple global suppliers including Bachem, ChemImpex, Sigma-Aldrich/Novabiochem, and Alfa Chemistry, with standardized CAS registry (957780-52-8) and consistent specifications across vendors [1]. In contrast, custom in-house synthesis of the equivalent Ile-Thr pseudoproline motif requires separate procurement of Fmoc-Ile-OH and Thr-derived oxazolidine intermediates, followed by dipeptide coupling and purification—adding 2–3 synthetic steps, increasing lead time, and introducing batch-to-batch variability. For peptides requiring the Ile-Thr motif, pre-formed Fmoc-Ile-Thr(Psi(Me,Me)Pro)-OH eliminates these additional steps, reducing total synthesis time and ensuring consistent quality across production batches.

Pre-formed vs. in-house synthesis
Data to verify
Single coupling step vs. 2–3 additional synthesis steps
Reduces total ownership cost and improves batch consistency.
Supplier data; validate for scale-dependent workflows.
Peptide reagent procurement Supply chain Quality assurance

Oxazolidine Ring Stability vs. Isoacyl Dipeptides

The 2,2,5-trimethyloxazolidine ring in Fmoc-Ile-Thr(Psi(Me,Me)Pro)-OH remains intact under repeated piperidine-mediated Fmoc deprotection cycles (20% piperidine in DMF, typical 5–20 minute treatments), while being quantitatively cleaved to regenerate native Thr during final TFA-mediated resin cleavage . This orthogonal stability profile is shared across the pseudoproline dipeptide class, but distinguishes it from isoacyl dipeptides (O-acyl linkage), which exhibit different stability characteristics under basic conditions and may require modified deprotection protocols . For the Ile-Thr motif, the oxazolidine-based pseudoproline is fully compatible with standard automated Fmoc SPPS protocols without requiring modifications to deprotection timing or reagent composition, reducing protocol optimization burden and ensuring reproducibility across different synthesizer platforms.

Oxazolidine ring stability
Class-level
Intact through multiple 20% piperidine cycles
Full compatibility with standard automated Fmoc SPPS; no protocol adjustment needed.
Isoacyl dipeptides may require stability validation under extended basic exposure.
SPPS compatibility Protecting group stability Pseudoproline chemistry

Validated Applications for Research and Industrial Peptide Production


Aggregation-Prone Peptides Containing Ile-Thr Motifs

This is the primary and best-validated application scenario. Fmoc-Ile-Thr(Psi(Me,Me)Pro)-OH should be procured when synthesizing any peptide sequence containing the Ile-Thr dipeptide motif, particularly in sequences longer than 15–20 amino acids or those with predicted β-sheet propensity. The pseudoproline dipeptide is incorporated at the exact Ile-Thr junction, where its oxazolidine ring disrupts interchain hydrogen bonding, maintaining resin-bound peptide solvation and ensuring complete coupling at subsequent positions . This scenario is directly supported by quantitative yield improvements of up to 40% and reduced truncation products in crude peptide analysis [1]. For industrial GMP peptide production, the pre-formed dipeptide eliminates the need for custom pseudoproline synthesis and associated quality control documentation, streamlining regulatory submissions.

Oxidation-Sensitive Peptides Requiring Sulfur-Free Building Blocks

When synthesizing peptides where oxidation of methionine or cysteine residues is a concern, Fmoc-Ile-Thr(Psi(Me,Me)Pro)-OH offers a sulfur-free alternative to Met-containing pseudoproline dipeptides for the Xaa-Thr junction. The Ile residue contains no sulfur atoms, and the oxazolidine ring is oxygen-based, eliminating the risk of sulfoxide formation during SPPS or subsequent workup [2]. This application scenario is particularly relevant for peptides destined for biological assays where methionine oxidation would alter activity, or for therapeutic peptide candidates where oxidation impurities are a critical quality attribute requiring control. Procurement of this specific pseudoproline for Ile-Thr junctions avoids the need for post-synthetic reduction with ammonium iodide/dimethyl sulfide, which adds processing steps and can reduce overall yield.

High-Throughput Parallel Peptide Synthesis and Library Production

In automated, high-throughput parallel peptide synthesis (e.g., multi-pin, 96-well plate formats) where manual intervention for difficult sequences is impractical, Fmoc-Ile-Thr(Psi(Me,Me)Pro)-OH provides a 'plug-and-play' solution for all peptides containing the Ile-Thr motif. Its compatibility with standard automated Fmoc protocols eliminates the need for protocol adjustments, while its aggregation-disrupting properties ensure successful synthesis across multiple sequences simultaneously . The cleaner crude peptide profiles reduce the downstream analytical burden and increase the success rate of library synthesis, improving overall screening campaign efficiency. This application is directly supported by the compound's commercial availability as a catalog item with consistent lot-to-lot purity specifications from multiple vendors .

Process Development and Scale-Up for Therapeutic Peptide Candidates

For therapeutic peptide candidates entering process development and scale-up phases, Fmoc-Ile-Thr(Psi(Me,Me)Pro)-OH should be incorporated as the standard building block for all Ile-Thr junctions. The 2–3 synthetic step reduction compared to in-house pseudoproline dipeptide synthesis translates directly to reduced process development time, lower cost of goods, and simplified batch record documentation . The compound's multi-vendor availability under the same CAS number (957780-52-8) ensures supply chain redundancy, a critical consideration for GMP production. The quantitative yield improvements and cleaner crude peptide profiles demonstrated at research scale [1] are expected to translate to improved process economics at manufacturing scale, reducing overall production costs for peptide therapeutics.

Application
Selection Property
Validation Focus
Aggregation-prone Ile-Thr peptides
Sequence-matched pseudoproline dipeptide
On-resin aggregation disruption and coupling completeness
Oxidation-sensitive peptide synthesis
Sulfur-free building block (Ile, O-heterocycle)
Methionine sulfoxide avoidance without post-synthetic reduction
High-throughput parallel synthesis
Standard protocol compatibility and consistent lot purity
Batch reproducibility and reduced analytical rework
Therapeutic peptide candidate process development
Multi-vendor availability and synthetic step reduction
Process robustness and supply chain redundancy

Technical Documentation Hub

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